molecular formula C19H11F7N4O3 B11508310 7-(2-fluorophenyl)-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

7-(2-fluorophenyl)-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11508310
M. Wt: 476.3 g/mol
InChI Key: YVADYQVIPLKIPA-UHFFFAOYSA-N
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Description

7-(2-Fluorophenyl)-1-[(furan-2-yl)methyl]-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione is a complex organic compound that features a unique combination of fluorophenyl, furan, and pyrimido[4,5-d][1,3]diazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorophenyl)-1-[(furan-2-yl)methyl]-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, which is then coupled with the fluorophenyl moiety. The final step involves the formation of the pyrimido[4,5-d][1,3]diazine ring system under specific reaction conditions, such as the use of strong bases and high temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(2-Fluorophenyl)-1-[(furan-2-yl)methyl]-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the furan ring typically yields furan-2,5-dicarboxylic acid, while nucleophilic substitution of the trifluoromethyl groups can lead to various substituted derivatives .

Mechanism of Action

The mechanism by which 7-(2-fluorophenyl)-1-[(furan-2-yl)methyl]-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione exerts its effects involves interactions with specific molecular targets. The fluorophenyl and furan moieties can interact with biological macromolecules, potentially inhibiting key enzymes or receptors involved in disease pathways . The trifluoromethyl groups enhance the compound’s stability and bioavailability, making it a promising candidate for further research .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H11F7N4O3

Molecular Weight

476.3 g/mol

IUPAC Name

7-(2-fluorophenyl)-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H11F7N4O3/c20-11-6-2-1-5-10(11)13-27-14-12(17(29-13,18(21,22)23)19(24,25)26)15(31)28-16(32)30(14)8-9-4-3-7-33-9/h1-7H,8H2,(H,27,29)(H,28,31,32)

InChI Key

YVADYQVIPLKIPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C3=C(N2)N(C(=O)NC3=O)CC4=CC=CO4)(C(F)(F)F)C(F)(F)F)F

Origin of Product

United States

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